4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine
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Overview
Description
4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine is an organic compound with the molecular formula C14H20ClNO5S and a molecular weight of 349.83 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 4-chloro-2,5-diethoxybenzenesulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2,5-diethoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride
- 4-Chloro-2,5-dimethoxybenzenesulfonyl fluoride
- 4-Chloro-2,5-dimethoxybenzenesulfonyl amide
Uniqueness
4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine is unique due to the presence of both the morpholine ring and the 4-chloro-2,5-diethoxybenzenesulfonyl group. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(4-chloro-2,5-diethoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S/c1-3-20-12-10-14(13(21-4-2)9-11(12)15)22(17,18)16-5-7-19-8-6-16/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONPOVHTXMHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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